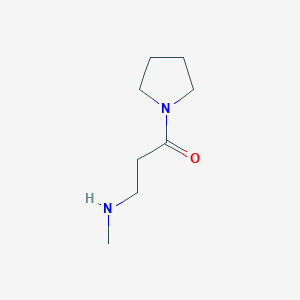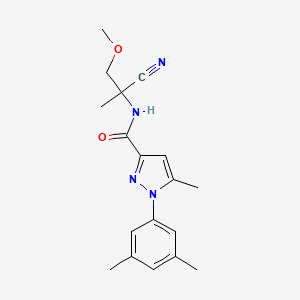
7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as Rolipram, is a selective phosphodiesterase-4 (PDE4) inhibitor. It has been extensively studied for its potential applications in treating various diseases, including inflammation, depression, and neurodegenerative disorders.
Mécanisme D'action
Rolipram is a selective inhibitor of 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, which is an enzyme that breaks down cAMP. By inhibiting 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, Rolipram increases the levels of cAMP in cells, which can lead to a variety of physiological effects. cAMP is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. In addition, cAMP is involved in the regulation of mood and behavior in the brain.
Biochemical and Physiological Effects:
Rolipram has been shown to have a variety of biochemical and physiological effects. In terms of inflammation, Rolipram has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, Rolipram has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. In terms of depression, Rolipram has been shown to increase the levels of cAMP and BDNF in the brain, which are involved in the regulation of mood and behavior. Furthermore, Rolipram has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Rolipram in lab experiments include its selectivity for 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and its potential therapeutic applications in various diseases. However, there are also limitations to using Rolipram in lab experiments, including its potential toxicity and the need for careful dosing.
Orientations Futures
There are several future directions for research on Rolipram. One area of research is the development of more selective 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione inhibitors with fewer side effects. Another area of research is the investigation of the potential therapeutic applications of Rolipram in other diseases, such as cancer and autoimmune disorders. Furthermore, there is a need for more research on the mechanism of action of Rolipram and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 3,7-dimethylxanthine with isopentenyl pyrophosphate and piperidine in the presence of a Lewis acid catalyst. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
Rolipram has been studied for its potential therapeutic applications in various diseases, including inflammation, depression, and neurodegenerative disorders. Inflammation is a key factor in the pathogenesis of many diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). Rolipram has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Rolipram has been studied for its potential antidepressant effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and brain-derived neurotrophic factor (BDNF) in the brain, which are involved in the regulation of mood and behavior. Furthermore, Rolipram has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12(2)8-11-22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21-9-6-5-7-10-21/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEVZJCIWAKSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-piperidin-1-ylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)

![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide](/img/structure/B2949906.png)
![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)
![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)
![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)



![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)